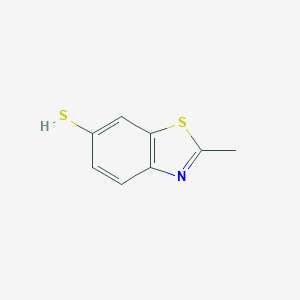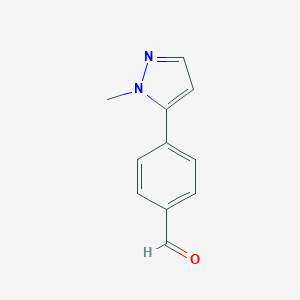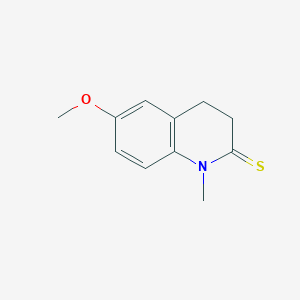
6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione is a chemical compound that belongs to the class of thioethers and quinolines. It has been studied extensively for its potential applications in scientific research.
作用機序
The mechanism of action of 6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione is not fully understood. However, it has been proposed that the compound may exert its biological effects through the inhibition of enzymes involved in various cellular processes. It has also been suggested that the compound may interact with cellular membranes and alter their properties.
生化学的および生理学的効果
6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and exhibit antibacterial and antifungal activities. It has also been found to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used in a variety of research areas. However, one of the limitations of using the compound is its potential toxicity. Careful dosage and administration are required to avoid adverse effects.
将来の方向性
There are several future directions for research on 6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione. One area of interest is the development of more potent and selective analogs of the compound for use in cancer and neurodegenerative disease research. Another area of interest is the investigation of the compound's mechanism of action at the molecular level. Additionally, the compound's potential as a therapeutic agent for viral and bacterial infections warrants further exploration. Finally, the compound's potential toxicity and safety profile in humans require further investigation before it can be considered for clinical use.
Conclusion
In conclusion, 6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione is a versatile chemical compound that exhibits a broad range of biological activities. Its potential applications in scientific research make it an important compound for investigation. Further research is required to fully understand its mechanism of action, potential toxicity, and safety profile in humans.
合成法
The synthesis of 6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione can be achieved through a multi-step process involving the reaction of 2-amino-3-methoxybenzoic acid with thioacetamide in the presence of a catalyst. The resulting product is further treated with acetic anhydride to yield the final compound.
科学的研究の応用
6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
特性
CAS番号 |
187679-81-8 |
|---|---|
製品名 |
6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione |
分子式 |
C11H13NOS |
分子量 |
207.29 g/mol |
IUPAC名 |
6-methoxy-1-methyl-3,4-dihydroquinoline-2-thione |
InChI |
InChI=1S/C11H13NOS/c1-12-10-5-4-9(13-2)7-8(10)3-6-11(12)14/h4-5,7H,3,6H2,1-2H3 |
InChIキー |
AWEHROIRZKFBJM-UHFFFAOYSA-N |
SMILES |
CN1C(=S)CCC2=C1C=CC(=C2)OC |
正規SMILES |
CN1C(=S)CCC2=C1C=CC(=C2)OC |
同義語 |
2(1H)-Quinolinethione, 3,4-dihydro-6-methoxy-1-methyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



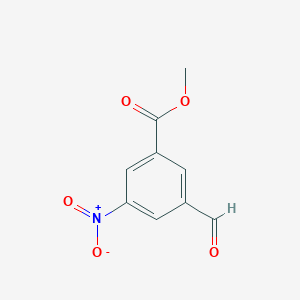
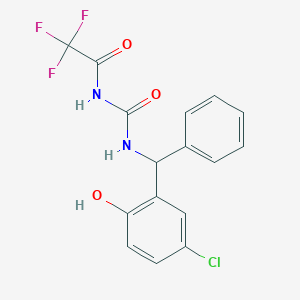
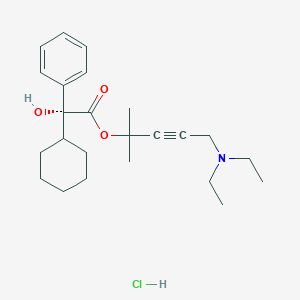
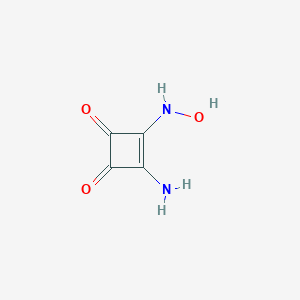
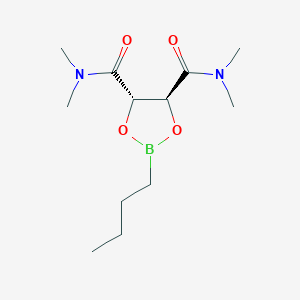
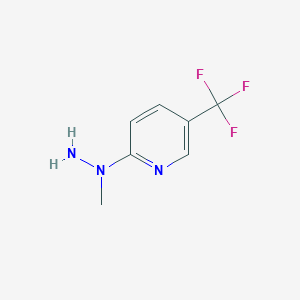
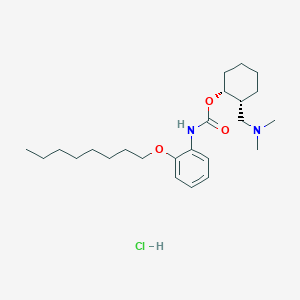
![[[(2R,3S,5R)-5-(2,4-Dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B64884.png)
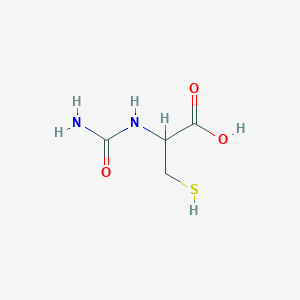
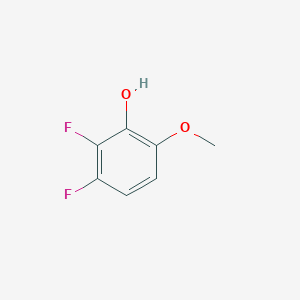
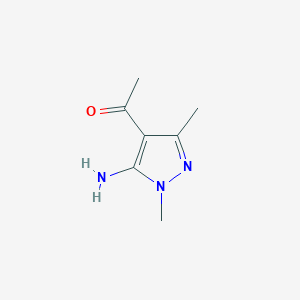
![1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine](/img/structure/B64893.png)
